3-(Dimethylamino)-2-nitrosophenol

Description

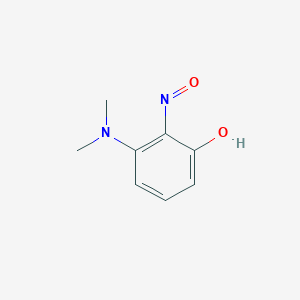

3-(Dimethylamino)-2-nitrosophenol is a nitroso-aromatic compound featuring a dimethylamino (-N(CH₃)₂) group at the meta position and a nitroso (-NO) group at the ortho position relative to the phenolic hydroxyl group. This arrangement creates a unique electronic environment, with the dimethylamino group acting as an electron donor and the nitroso group as an electron-withdrawing moiety. The compound is primarily utilized in organic synthesis, particularly as a precursor for fluorescent dyes (e.g., Nile Blue derivatives) and chelating agents . Its synthesis typically involves nitrosation reactions of dimethylaminophenol derivatives, as demonstrated in methodologies by Hu et al. .

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

3-(dimethylamino)-2-nitrosophenol |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)6-4-3-5-7(11)8(6)9-12/h3-5,11H,1-2H3 |

InChI Key |

LYXRAQYIGHOEPN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)O)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-nitrosophenol typically involves the nitration of 3-(Dimethylamino)phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitroso group. Common reagents used in this process include nitric acid and sulfuric acid. The reaction is typically conducted at low temperatures to prevent over-nitration and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-nitrosophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of ethers and esters.

Scientific Research Applications

3-(Dimethylamino)-2-nitrosophenol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the manufacture of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-nitrosophenol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological activity. Additionally, the dimethylamino group can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Positional Isomerism Effects

- Nitroso Group Position: In this compound, the nitroso group at the ortho position enhances its ability to participate in intramolecular hydrogen bonding and chelation, unlike para-substituted analogs like 5-(Dimethylamino)-2-nitrosophenol. This difference impacts solubility and reactivity in fluorescent probe synthesis .

- Dimethylamino Group Position: The meta placement of -N(CH₃)₂ in this compound creates a steric and electronic environment distinct from ortho-substituted compounds (e.g., 2-(Dimethylamino)-3-fluorophenol), which show altered biological activity due to fluorine’s electronegativity .

Functional Group Interplay

- Electron Donor-Acceptor Dynamics: The proximity of the electron-donating -N(CH₃)₂ and withdrawing -NO groups in this compound generates a polarized aromatic system, facilitating charge-transfer interactions. This is critical in near-infrared dye applications, as seen in RB-S .

- Comparison with Non-Nitroso Analogs: Compounds like 4-Hydroxy-N,N-dimethylaniline lack the nitroso group, reducing their utility in redox-active applications but enhancing stability in pharmaceutical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.